molecular formula C9H10N2O B1425058 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340902-81-9

1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B1425058
M. Wt: 162.19 g/mol
InChI Key: SETRUJSJLVLALL-UHFFFAOYSA-N
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Description

1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound with the molecular formula C9H10N2O . It is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives has been described in various studies . For instance, one study describes the design, synthesis, and structure–activity relationships of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as RIPK1 inhibitors .


Molecular Structure Analysis

The molecular structure of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be analyzed using various techniques. The InChI code for this compound is 1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3, (H,10,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one include its molecular weight, which is 162.19 . More detailed information like melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Antibacterial Properties

A study found that a compound similar to 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one demonstrated in vitro antibacterial activity (Toja et al., 1986).

Synthetic Applications

  • Efficient annulation methods using ethyl 2-methyl-2,3-butadienoate have been developed to synthesize tetrahydropyridines, which are structurally related to the compound (Zhu, Lan, & Kwon, 2003).
  • A novel synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines, closely related to the target compound, has been established (Brodrick & Wibberley, 1975).
  • Reactions involving 7-hydroxy derivatives of similar compounds with nucleophiles were studied, demonstrating synthetic applications in producing various derivatives (Goto et al., 1991).

Potential Pharmacological Applications

  • Certain compounds structurally similar to 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one have been synthesized, with expectations of antihypertensive activity (Kumar & Mashelker, 2006).
  • Synthesis of novel 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, a related compound, shows potential in developing new derivatives with diverse applications (Verves et al., 2013).
  • Investigations into the structural and reactivity characteristics of related heterocyclic compounds have been conducted, with potential applications in developing new drugs (Murthy et al., 2017).

Other Applications

  • Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, which shares a similar structure, have been carried out, aiming at applications in agrochemicals and functional materials (Minakata et al., 1992).

Safety And Hazards

The safety information for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one includes several hazard statements such as H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-ethyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETRUJSJLVLALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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